4-(4-(Bromofluoromethyl)phenyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrFNS |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[4-[bromo(fluoro)methyl]phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-10(12)8-3-1-7(2-4-8)9-5-14-6-13-9/h1-6,10H |
InChI Key |
BZSUUAMNAONAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)C(F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 4 Bromofluoromethyl Phenyl Thiazole and Analogues
Strategies for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a cornerstone of the synthesis of 4-(4-(bromofluoromethyl)phenyl)thiazole. The Hantzsch thiazole synthesis and its variations stand as the most prominent and widely utilized methods for constructing this heterocyclic system.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a robust and versatile method for the preparation of thiazole derivatives. chemhelpasap.comrsc.org The fundamental reaction involves the cyclization of an α-haloketone with a thioamide. In the context of synthesizing this compound, the key precursors would be 2-bromo-1-(4-(bromofluoromethyl)phenyl)ethan-1-one and a suitable thioamide, such as thioacetamide (B46855) or thiourea.
The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. Subsequent intramolecular cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration, yields the thiazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be facilitated by heating. chemhelpasap.com
Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These can include the use of microwave irradiation, solid-supported reagents, and various catalysts to promote the cyclization. mdpi.com For instance, one-pot multicomponent procedures have been developed where the α-haloketone is generated in situ. mdpi.com
A plausible synthetic route utilizing the Hantzsch synthesis for the target molecule is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 4'-Methylacetophenone | N-Bromosuccinimide (NBS) | Benzoyl peroxide, CCl4, reflux | 1-(4-(Bromomethyl)phenyl)ethanone researchgate.net |
| 2 | 1-(4-(Bromomethyl)phenyl)ethanone | Fluorinating agent | - | 1-(4-(Fluoromethyl)phenyl)ethanone |
| 3 | 1-(4-(Fluoromethyl)phenyl)ethanone | Brominating agent | - | 1-(4-(Bromofluoromethyl)phenyl)ethanone |
| 4 | 1-(4-(Bromofluoromethyl)phenyl)ethanone | Brominating agent | - | 2-Bromo-1-(4-(bromofluoromethyl)phenyl)ethan-1-one |
| 5 | 2-Bromo-1-(4-(bromofluoromethyl)phenyl)ethan-1-one | Thioacetamide | Ethanol, reflux | This compound |
Alternative Cyclization Approaches for Substituted Thiazoles
While the Hantzsch synthesis is predominant, other methods for constructing the thiazole ring have been developed. These alternative approaches can offer advantages in terms of substrate availability and functional group tolerance. For example, the Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide. Another approach is the reaction of α-acylamino ketones with phosphorus pentasulfide.
Furthermore, modern synthetic methods have introduced novel cyclization strategies. These can include transition-metal-catalyzed cross-coupling reactions to form key C-S and C-N bonds of the thiazole ring. While not as commonly employed as the Hantzsch synthesis for simple 4-arylthiazoles, these methods can be valuable for the synthesis of more complex and highly substituted thiazole analogs.
Introduction of the Bromofluoromethyl Moiety
A critical aspect of the synthesis of this compound is the introduction of the bromofluoromethyl group onto the phenyl ring. This can be achieved either by starting with a precursor already containing this moiety or by introducing it at a later stage of the synthesis.
Precursor-Based Bromofluoromethylation Reactions
A common strategy involves the synthesis of a key intermediate, such as 1-(4-(bromofluoromethyl)phenyl)ethanone, which can then be used in the Hantzsch thiazole synthesis.
Dibromofluoromethane (DBFM) can serve as a source of the bromofluoromethyl group. In radical processes, a radical initiator can abstract a bromine atom from DBFM to generate a bromofluoromethyl radical (•CHFBr). This radical can then add to an aromatic ring. However, direct radical aromatic substitution is often unselective. A more controlled approach involves the radical bromination of a benzylic position that has been previously fluorinated.
Ionic processes involving DBFM are less common for direct arylation but can be employed in specific contexts. For instance, under basic conditions, DBFM can generate a fluorobromocarbene, which may undergo reactions with suitable substrates.
Achieving selective monobromofluoromethylation at a specific position is a significant synthetic challenge. One potential pathway involves a two-step sequence starting from a benzylic methyl group. First, a fluorination reaction can be performed to introduce a single fluorine atom, followed by a selective radical bromination.
For instance, starting with 4'-methylacetophenone, a benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide can yield 1-(4-(bromomethyl)phenyl)ethanone. researchgate.net Subsequent halogen exchange fluorination could potentially convert the bromomethyl group to a fluoromethyl group. This could then be followed by a second, selective benzylic bromination to introduce a bromine atom, yielding the desired bromofluoromethyl group. The selectivity of this second bromination would be crucial and would depend on the reaction conditions and the directing effects of the existing substituents.
Post-Synthetic Bromination/Fluorination Approaches on Alkyl Groups
A common strategy to introduce the bromofluoromethyl group is through the post-synthetic halogenation of a pre-formed 4-(4-methylphenyl)thiazole scaffold. This approach leverages the enhanced reactivity of the benzylic position. masterorganicchemistry.comchemistrysteps.com
Benzylic Bromination: The introduction of a bromine atom at the benzylic position is typically achieved via free-radical bromination. masterorganicchemistry.com A widely used reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution on the phenyl ring. chemistrysteps.comresearchgate.net The reaction is commonly initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄). chemistrysteps.comgoogle.com The mechanism proceeds through the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical, which then reacts with Br₂ (generated in situ from NBS) to yield the benzyl (B1604629) bromide. masterorganicchemistry.comchemistrysteps.com Further bromination to a dibromomethyl or tribromomethyl group can occur under more forcing conditions or with excess NBS.
Benzylic Fluorination: Direct benzylic C-H fluorination is a more challenging transformation but can be accomplished using modern electrophilic fluorinating agents. beilstein-journals.orgacs.org Reagents such as Selectfluor (F-TEDA-BF₄) are often employed, frequently in combination with a photocatalyst or a transition metal catalyst. beilstein-journals.orgnih.gov For example, visible-light-activated diarylketones can selectively abstract a benzylic hydrogen atom, and the resulting radical is then trapped by a fluorine radical donor like Selectfluor. acs.orgorganic-chemistry.org Metal-catalyzed approaches, utilizing catalysts based on iron, manganese, or palladium, have also been developed to facilitate this transformation. beilstein-journals.org The synthesis of a bromofluoromethyl group would likely involve a stepwise process, potentially starting with bromination followed by a nucleophilic fluoride (B91410) source or a more complex sequence involving difluorination and subsequent selective bromination.
Coupling Reactions for Phenyl-Thiazole Linkage
The construction of the C-C bond linking the phenyl and thiazole rings is a critical step in the synthesis. This is predominantly achieved through palladium-catalyzed cross-coupling reactions or direct arylation techniques.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust and versatile method for forming the aryl-thiazole bond. organic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with a thiazole halide (or vice versa) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. The general mechanism involves the activation of the boronic acid with a base, facilitating the transmetalation step with the palladium catalyst. organic-chemistry.org
| Thiazole Partner | Aryl Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Medium-Good |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ / PCy₃ | Various | Various | Not Specified |
| Aryl Halide | Arylboronic acid | PdCl₂(PPh₃)₂ | Various | Various | Up to 55% |
Sonogashira Coupling: While not a direct method for forming a phenyl-thiazole single bond, the Sonogashira coupling is a fundamental reaction for creating C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. nih.govwikipedia.orgorganic-chemistry.org This reaction is crucial for synthesizing precursors that can be further elaborated into more complex heterocyclic systems. mdpi.com It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting arylalkyne can then undergo subsequent cyclization or reduction steps to form the desired heterocyclic framework.
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organoborons or organotins. organic-chemistry.org In the context of thiazole chemistry, palladium-catalyzed direct arylation is highly effective and often exhibits excellent regioselectivity. acs.orgresearchgate.net
Research has shown that the arylation of 2-substituted and 4-substituted thiazoles with aryl bromides proceeds with high selectivity at the C5 position of the thiazole ring. organic-chemistry.orgacs.orgacs.org These reactions are typically catalyzed by ligand-free palladium acetate (B1210297) (Pd(OAc)₂) or palladium complexes with N-heterocyclic carbene (NHC) ligands, often in the presence of a base like potassium carbonate (K₂CO₃) or a pivalate (B1233124) salt. organic-chemistry.orgresearchgate.netacs.org This methodology tolerates a wide range of functional groups on the aryl bromide partner, including trifluoromethyl groups. organic-chemistry.org The regioselectivity can sometimes be controlled; for instance, different palladium catalyst systems (ligand and base combinations) have been developed to selectively target either the C2 or C5 position of the thiazole ring. nih.gov
Derivatization Strategies for Functional Group Transformations
Once the core 4-phenylthiazole (B157171) structure is assembled, further derivatization can be performed to modify the molecule's properties. These transformations can target the thiazole heterocycle, the phenyl ring, or the side-chain group.
The thiazole ring itself is amenable to further functionalization, with different positions exhibiting distinct reactivity.
C5 Position: As established by direct arylation studies, the C5-H bond is the most reactive site for electrophilic palladation and subsequent C-H activation, making it a prime target for introducing aryl or other substituents. organic-chemistry.orgacs.org
C2 Position: The C2 position can be functionalized, particularly when starting with a precursor like 2-aminothiazole (B372263). The amino group at C2 is a versatile handle for derivatization. It can undergo acylation with various acyl halides or participate in condensation reactions with aldehydes to form imines. nih.govasianpubs.org Furthermore, catalyst-controlled direct arylation methods can be tuned to favor substitution at the C2 position over the C5 position. nih.gov
C4 Position: While less commonly functionalized post-synthesis compared to C2 and C5, the C4 position is typically substituted during the initial ring formation, for instance, by using an appropriately substituted α-bromoketone in a Hantzsch thiazole synthesis.
Phenyl Ring Transformations: The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. youtube.com The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. youtube.comlibretexts.orglumenlearning.com The thiazole ring is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the imine nitrogen. The bromofluoromethyl group (-CHFBr) is also strongly deactivating due to the high electronegativity of the halogen atoms, exerting a powerful inductive electron-withdrawing effect. Therefore, for a this compound system, electrophilic attack on the phenyl ring would be significantly disfavored, but if it were to occur, it would be directed to the positions meta to the bromofluoromethyl group (i.e., C3' and C5').
Bromofluoromethyl Group Transformations: The bromofluoromethyl group offers possibilities for nucleophilic substitution reactions. youtube.comwikipedia.org The benzylic carbon is electrophilic and can be attacked by nucleophiles. The bromine atom is a good leaving group. chemguide.co.uk Depending on the nucleophile and reaction conditions, a substitution reaction could proceed via an Sₙ1 or Sₙ2 mechanism. amherst.edu An Sₙ1 pathway would be favored by the formation of a resonance-stabilized benzylic carbocation. khanacademy.org This allows for the displacement of the bromide by a range of nucleophiles (e.g., hydroxides, alkoxides, cyanides), thereby introducing new functional groups at the benzylic position.
Catalytic and Green Chemistry Approaches in Synthesis
The synthesis of this compound and its analogues is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. bepls.comresearchgate.net Catalytic processes, particularly those employing heterogeneous catalysts, and innovative reaction conditions like microwave-assistance and solvent-free methods, are at the forefront of these advancements, offering enhanced efficiency and environmental compatibility. bepls.commdpi.com
Heterogeneous Catalysis for Enhanced Yields
The use of heterogeneous catalysts is a significant step forward in the sustainable synthesis of thiazole derivatives. These catalysts, being in a different phase from the reactants, offer straightforward separation and recyclability, which is both economically and environmentally advantageous. mdpi.com While specific examples detailing the synthesis of this compound using heterogeneous catalysts are not extensively documented in publicly available literature, the application of such catalysts in the synthesis of analogous thiazole compounds provides a strong precedent for their potential utility.
For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, achieving yields between 79% and 90%. bepls.com Another example is the use of KF/Clinoptilolite nanoparticles as a catalyst in the multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides to produce thiazole derivatives in good to excellent yields and short reaction times. nih.gov The application of such catalytic systems to the synthesis of this compound could potentially lead to similar improvements in yield and process efficiency.
The key advantages of employing heterogeneous catalysts in the synthesis of thiazole derivatives are summarized in the table below.
| Catalyst Type | Key Advantages | Potential Impact on Synthesis of this compound |
| Silica-Supported Acids | High stability, reusability, ease of separation | Increased yield, reduced waste, and simplified purification |
| Nanoparticle-Based Catalysts | High surface area, enhanced reactivity | Faster reaction rates and potentially milder reaction conditions |
| Zeolites | Shape selectivity, thermal stability | Improved product selectivity and catalyst longevity |
These catalytic strategies represent a significant improvement over traditional homogeneous catalysts, which often require complex and costly separation processes and can lead to metal contamination of the final product.
Microwave-Assisted and Solvent-Free Reaction Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, the ability to conduct reactions without a solvent. bohrium.comnih.govresearchgate.net The application of microwave irradiation to the synthesis of thiazole derivatives has been shown to be highly effective. bepls.com For example, a fast and solvent-free method for synthesizing N-phenyl-4-(pyridin-4-yl)thiazoles by the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation has been reported to produce good to excellent yields within 5 minutes without the need for a catalyst. bohrium.com
This approach holds significant promise for the synthesis of this compound. The rapid heating and energy transfer associated with microwave irradiation can accelerate the reaction between the necessary precursors, such as a suitable thioamide and an α-haloketone, leading to a more efficient and environmentally friendly process. nih.govorganic-chemistry.org
Solvent-free reaction conditions, often coupled with microwave assistance, further enhance the green credentials of a synthetic route by eliminating the use of often toxic and volatile organic solvents. This not only reduces the environmental impact but also simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification. The benefits of these green chemistry approaches are highlighted in the following table.
| Approach | Key Advantages | Relevance to this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity | Potential for a much faster and more efficient synthesis compared to conventional heating methods. nih.govresearchgate.net |
| Solvent-Free Conditions | Reduced waste, lower environmental impact, simplified work-up | Eliminates the need for potentially hazardous solvents, making the process safer and more sustainable. |
The combination of heterogeneous catalysis with microwave-assisted, solvent-free conditions represents a synergistic approach to developing highly efficient and environmentally benign synthetic methodologies for this compound and its analogues.
Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 4-(4-(Bromofluoromethyl)phenyl)thiazole can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule.
Thiazole (B1198619) Protons: The thiazole ring contains two protons, H-2 and H-5. The proton at the C-2 position typically appears as a singlet in a downfield region, predicted to be around δ 8.8-9.0 ppm. The proton at the C-5 position is also expected to be a singlet, appearing slightly more upfield, likely in the range of δ 7.4-7.6 ppm. modgraph.co.ukchemicalbook.com
Phenyl Protons: The 1,4-disubstituted (para) phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the thiazole group and the two protons ortho to the bromofluoromethyl group are chemically equivalent. These are anticipated to resonate in the aromatic region of δ 7.5-8.0 ppm.
Bromofluoromethyl Proton: The single proton of the -CHFBr group is expected to produce a doublet signal due to coupling with the adjacent fluorine atom (²JHF). This signal would likely appear in the range of δ 6.5-7.5 ppm, significantly downfield due to the deshielding effects of the adjacent bromine and fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole H-2 | 8.8 - 9.0 | Singlet (s) |
| Thiazole H-5 | 7.4 - 7.6 | Singlet (s) |
| Phenyl Protons | 7.5 - 8.0 | Two Doublets (d) |
| -CHFBr | 6.5 - 7.5 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Thiazole Carbons: The three carbon atoms of the thiazole ring are expected to show distinct signals. The C-2 carbon, being adjacent to both nitrogen and sulfur, will be the most downfield, likely above δ 150 ppm. The C-4 and C-5 carbons will appear at approximately δ 140-150 ppm and δ 115-125 ppm, respectively. asianpubs.org
Phenyl Carbons: The phenyl ring will exhibit four distinct signals: two for the substituted carbons (ipso-carbons) and two for the protonated carbons. The carbon attached to the thiazole ring and the carbon attached to the bromofluoromethyl group will have characteristic chemical shifts influenced by these substituents. The remaining four carbons will appear in the typical aromatic region of δ 120-140 ppm.
Bromofluoromethyl Carbon: The carbon of the -CHFBr group will be significantly influenced by the attached fluorine and bromine atoms. It is expected to appear as a doublet due to one-bond C-F coupling (¹JCF) in the region of δ 110-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole C-2 | >150 |
| Thiazole C-4 | 140 - 150 |
| Thiazole C-5 | 115 - 125 |
| Phenyl Carbons (protonated) | 120 - 140 |
| Phenyl Carbons (ipso) | 130 - 150 |
| -CHFBr | 110 - 130 (doublet) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroalkyl Confirmation
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. wikipedia.org For this compound, this technique is crucial for confirming the presence and electronic environment of the fluorine atom.
The spectrum is expected to show a single resonance for the fluorine atom in the -CHFBr group. This signal will be split into a doublet due to coupling with the geminal proton (²JHF). The chemical shift of this fluorine signal provides valuable information about its local environment. Given the presence of the bromine atom and the phenyl ring, the chemical shift is anticipated to be in a characteristic region for fluoroalkyl groups attached to aromatic systems. thermofisher.comazom.com The wide chemical shift range of ¹⁹F NMR ensures that this signal will be well-resolved and free from overlap with other potential signals. huji.ac.il
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.
Aromatic C-H Stretching: The C-H bonds of the phenyl and thiazole rings will show stretching vibrations in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiazole rings, as well as the carbon-nitrogen double bond of the thiazole, will appear in the 1450-1650 cm⁻¹ region. researchgate.net
C-F and C-Br Stretching: The carbon-fluorine bond will exhibit a strong absorption band in the 1000-1100 cm⁻¹ range. The carbon-bromine bond will show a characteristic absorption at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond of the thiazole ring may show weak to medium absorptions in the fingerprint region, typically around 600-800 cm⁻¹. xisdxjxsu.asia
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1450 - 1650 |
| C-F Stretch | 1000 - 1100 |
| C-S Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. jove.comopenstax.org This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of one bromine atom in the molecule.
The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for thiazole derivatives involve the cleavage of the thiazole ring. rsc.orgresearchgate.net For this specific compound, characteristic fragmentation would likely involve:
Loss of a bromine radical (•Br) from the molecular ion.
Loss of a fluorine radical (•F).
Cleavage of the C-C bond between the phenyl ring and the thiazole moiety.
Fragmentation of the bromofluoromethyl group.
Retro-Diels-Alder type fragmentation of the thiazole ring.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 1:1 bromine isotope pattern. |
| [M-Br]⁺ | Fragment resulting from the loss of a bromine radical. |
| [M-CHFBr]⁺ | Fragment resulting from the cleavage of the bond between the phenyl ring and the bromofluoromethyl group. |
Absence of Crystallographic Data for this compound
Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been found.
X-ray crystallography is an essential technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about their packing and intermolecular interactions within a crystal lattice.
For the subject compound, this compound, the elucidation of its solid-state structure through X-ray crystallography would be invaluable for understanding its chemical and physical properties. Such data would include:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry elements that describe the arrangement of molecules in the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds or halogen bonds, that govern the crystal packing.
The absence of published crystallographic data for this compound indicates that either its crystal structure has not yet been determined, or the results have not been made publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis and the creation of data tables for its solid-state structural elucidation, as requested, cannot be provided at this time. Further experimental research would be required to determine the crystal structure of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods can predict geometry, energy levels, and charge distributions, which are crucial for interpreting molecular reactivity and stability. cuny.eduacs.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 4-(4-(bromofluoromethyl)phenyl)thiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. rsc.org
Analysis of Molecular Orbitals and Charge Distribution
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nbu.edu.saresearchgate.net
Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for understanding non-covalent interactions, including hydrogen bonding. rsc.org
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT Note: The following data are hypothetical and serve as representative examples for phenylthiazole-type compounds, as specific experimental or calculated data for this compound are not publicly available.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Molecular polarity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released when an electron is added |
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net
In Silico Exploration of Molecular Interactions with Biomolecular Targets
Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like kinases, cyclooxygenases, and tubulin. mdpi.comnih.gov In silico docking simulations would be used to place this compound into the active site of various known protein targets. These simulations explore numerous possible conformations and orientations of the ligand within the binding pocket to identify the most favorable interactions. nih.govacs.org The phenyl, thiazole, and bromofluoromethyl groups of the compound would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and halogen bonds with amino acid residues in the protein's active site.
Prediction of Binding Modes and Affinities
The primary outputs of a docking study are the predicted binding poses and a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score indicates a more stable and potentially more potent interaction. nih.gov The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds between the thiazole nitrogen and a donor residue (e.g., Serine, Threonine) or pi-pi stacking between the phenyl ring and an aromatic residue (e.g., Phenylalanine, Tyrosine). The bromofluoromethyl group could also participate in specific halogen or hydrophobic interactions, potentially enhancing binding affinity. Such studies are critical for rational drug design, allowing for the modification of the molecular structure to improve binding and selectivity. researchgate.netnih.gov
Table 2: Illustrative Molecular Docking Results Against Potential Protein Targets Note: The following data are hypothetical, representing typical results from docking studies of similar heterocyclic compounds. The protein targets are chosen based on the known activities of thiazole derivatives.
| Protein Target (PDB ID) | Putative Biological Role | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tubulin (e.g., 1SA0) | Cancer | -8.5 | SER-31, LYS-45, PHE-112 |
| COX-2 (e.g., 5KIR) | Inflammation | -7.9 | ARG-120, TYR-355, VAL-523 |
| CDK2 (e.g., 1HCK) | Cell Cycle Regulation | -8.1 | LEU-83, LYS-33, ASP-145 |
Conformational Analysis and Tautomeric Equilibrium Investigations
Conformational Analysis
The three-dimensional shape (conformation) of a molecule is critical to its function and ability to interact with biological targets. For this compound, a key flexible bond is the single bond connecting the phenyl and thiazole rings. The relative orientation of these two rings is defined by a dihedral angle. ic.ac.ukroaldhoffmann.com
Conformational analysis involves calculating the molecule's potential energy as this dihedral angle is rotated. acs.org This generates a potential energy surface that reveals the most stable, low-energy conformations. For biphenyl-like systems, steric hindrance between atoms on the two rings often leads to a twisted (non-planar) ground state conformation, which is a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion. roaldhoffmann.comresearchgate.netnih.gov The size of the bromofluoromethyl group would influence the preferred dihedral angle.
Predictive Pharmacokinetic and ADME Profiling (Computational Approaches Only)
A comprehensive search for in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound did not yield any specific studies or datasets. Computational tools are frequently used in drug discovery to forecast the pharmacokinetic profile of novel compounds, assessing parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. However, the application of these predictive models to this compound has not been documented in the accessible literature. Therefore, no data table of predicted ADME properties for this compound can be generated.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Similarly, there is no available research detailing computational Structure-Activity Relationship (SAR) studies for this compound. Computational SAR analyses are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies often involve the generation of molecular descriptors and the development of quantitative structure-activity relationship (QSAR) models to predict the activity of related compounds. The absence of such studies for this compound means that there are no computational models or detailed findings that correlate specific structural features of this molecule with any particular biological endpoint. Consequently, a data table summarizing computational SAR findings cannot be provided.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The synthesis of thiazole (B1198619) derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method. nih.gov However, the pursuit of more efficient, selective, and environmentally benign synthetic routes remains a critical area of research. Future investigations into the synthesis of 4-(4-(bromofluoromethyl)phenyl)thiazole and its analogs should focus on the development of novel pathways that offer improved yields, reduced reaction times, and greater control over regioselectivity.
Modern synthetic strategies that could be explored include microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields in the formation of heterocyclic compounds. Additionally, the use of solid-phase synthesis could facilitate the rapid generation of a library of derivatives for high-throughput screening. Catalytic methods, particularly those employing transition metals, could offer new avenues for the construction of the thiazole ring or for the introduction of the bromofluoromethyl group with high precision. mdpi.com The development of one-pot multicomponent reactions would also be a significant step forward, streamlining the synthetic process and minimizing waste.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions (temperature, time, power) |
| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation | Development of suitable linkers and cleavage strategies |
| Transition-Metal Catalysis | High efficiency and selectivity | Exploration of different catalysts and ligands for C-H activation and cross-coupling reactions |
| Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction sequences that combine multiple steps in a single pot |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and biological activity of novel compounds, thereby guiding experimental efforts. clemson.edu For this compound, advanced computational approaches can be employed to accelerate its development and application.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be utilized to predict molecular geometries, electronic structures, and spectroscopic properties. clemson.edu These predictions can aid in the characterization of the compound and its derivatives. Furthermore, molecular docking simulations can be used to predict the binding affinity and mode of interaction of these molecules with various biological targets, such as enzymes and receptors. mdpi.com This in silico screening can help to identify potential therapeutic applications and prioritize compounds for synthesis and biological evaluation. Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted on a series of derivatives to build predictive models that correlate structural features with biological activity.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Structural and electronic characterization | Molecular geometry, electronic distribution, reactivity indices |
| Molecular Docking | Virtual screening for biological activity | Binding affinity, interaction modes with biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity | Correlation of chemical structure with biological activity |
Development of Highly Specific Chemical Probes for Biological System Research
Thiazole and benzothiazole (B30560) derivatives have been successfully developed as fluorescent probes for the detection of biologically important species. nih.govresearchgate.net The structural framework of this compound provides a versatile scaffold for the design of novel chemical probes. The thiazole ring can act as a fluorophore, and the phenyl moiety can be further functionalized to introduce specific recognition elements.
Future research could focus on designing and synthesizing derivatives of this compound that can act as "turn-on" or "turn-off" fluorescent probes for specific analytes, such as reactive oxygen species (ROS), metal ions, or enzymes. nih.gov The introduction of a reactive group that specifically interacts with the target analyte can lead to a change in the fluorescence properties of the molecule, enabling its detection. The development of such probes would provide valuable tools for studying biological processes in real-time and with high spatial resolution.
Expansion of Derivative Libraries for Fundamental Chemical and Biological Inquiry
The systematic synthesis and evaluation of a library of derivatives based on the this compound scaffold is essential for exploring its full potential. By systematically modifying different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and identify key structural features responsible for desired properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-(bromofluoromethyl)phenyl)thiazole, and how can reaction yields be improved?
- Methodological Approach: Utilize reflux conditions with polar aprotic solvents (e.g., DMSO) for cyclization steps, followed by reduced-pressure distillation and crystallization (water-ethanol mixtures) to isolate the product. Yield optimization may involve adjusting molar ratios of precursors (e.g., substituted benzaldehydes) and reaction time (e.g., 4–18 hours) . Challenges include managing competing side reactions; monitoring via TLC or HPLC is recommended.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques:
- Melting Point Analysis : Confirm consistency with literature values (e.g., 141–143°C for analogous thiazoles) .
- Spectroscopy : Use IR to identify thiazole ring vibrations (~1,450–1,600 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and bromofluoromethyl groups (e.g., δ 4.5–5.5 ppm for CH₂BrF) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and halogen content .
Q. What solvent systems are effective for recrystallizing bromofluoromethyl-substituted thiazoles?
- Recommendations: Ethanol-water mixtures (e.g., 70:30 v/v) are commonly used to balance solubility and polarity. For halogenated derivatives, dichloromethane-hexane gradients may improve crystal lattice formation .
Advanced Research Questions
Q. How do structural modifications (e.g., bromofluoromethyl vs. trifluoromethyl groups) impact the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Strategy:
- Compare inhibitory potency against targets like acetylcholinesterase (AChE) or monoamine oxidase (MAO) using enzyme assays (IC₅₀ values). For example, trifluoromethyl groups enhance π-π interactions with aromatic residues (e.g., Trp286 in AChE), while bromofluoromethyl may alter steric hindrance .
- Computational docking (e.g., AutoDock Vina) can model interactions with active sites, as seen in analogous thiazole-triazole hybrids .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Experimental Design:
- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Derivatives like Ru(II)/Os(II) metalacycles show stability in aqueous media (UV-Vis monitoring) and DNA interaction via ESI-MS .
Q. How can molecular docking explain the binding affinity of this compound to neurological targets?
- Computational Workflow:
- Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and protein (e.g., AChE PDB: 4EY7).
- Identify key interactions: The thiazole ring may form π-π stacking with Tyr341, while the bromofluoromethyl group could engage in halogen bonding with His447 . Compare results to derivatives like 4-(4-nitrophenyl)thiazole, where NO₂ elimination fragments reduce binding .
Q. What strategies mitigate metabolic instability of bromofluoromethyl groups in preclinical studies?
- Pharmacokinetic Optimization:
- Introduce electron-withdrawing substituents (e.g., methoxy) to reduce oxidative debromination.
- Conduct microsomal stability assays (rat/human liver microsomes) and analyze metabolites via LC-MS/MS .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of similar thiazoles: How to reconcile conflicting data?
- Resolution Tactics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
